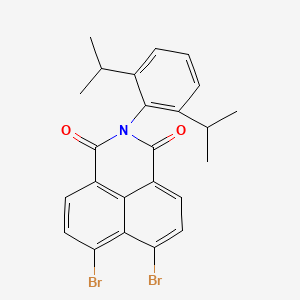![molecular formula C24H17NO B14122753 10-([1,1'-Biphenyl]-4-yl)-10H-phenoxazine](/img/structure/B14122753.png)
10-([1,1'-Biphenyl]-4-yl)-10H-phenoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-([1,1’-Biphenyl]-4-yl)-10H-phenoxazine: is an organic compound that belongs to the class of phenoxazines. Phenoxazines are known for their diverse applications in various fields, including organic electronics, photochemistry, and medicinal chemistry. The compound features a biphenyl group attached to a phenoxazine core, which imparts unique electronic and photophysical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-([1,1’-Biphenyl]-4-yl)-10H-phenoxazine typically involves the following steps:
Formation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid in the presence of a palladium catalyst and a base.
Cyclization to Phenoxazine: The biphenyl intermediate is then subjected to cyclization with an appropriate nitrogen-containing reagent to form the phenoxazine core. This step often requires the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 10-([1,1’-Biphenyl]-4-yl)-10H-phenoxazine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
10-([1,1’-Biphenyl]-4-yl)-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced phenoxazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced phenoxazine derivatives.
Substitution: Halogenated biphenyl-phenoxazine compounds.
Aplicaciones Científicas De Investigación
10-([1,1’-Biphenyl]-4-yl)-10H-phenoxazine has a wide range of applications in scientific research:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Photochemistry: It serves as a photosensitizer in photochemical reactions, enabling the study of light-induced processes.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 10-([1,1’-Biphenyl]-4-yl)-10H-phenoxazine involves its interaction with molecular targets through various pathways:
Electronic Interactions: The compound’s electronic structure allows it to interact with electron-rich or electron-deficient species, facilitating electron transfer processes.
Photophysical Pathways: Upon light absorption, the compound undergoes excitation to higher energy states, followed by relaxation processes that emit light, making it useful in photophysical applications.
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.
Phenoxazine: The core structure without the biphenyl group, used in various applications including dyes and pigments.
Uniqueness
10-([1,1’-Biphenyl]-4-yl)-10H-phenoxazine is unique due to the combination of the biphenyl group and the phenoxazine core, which imparts enhanced electronic and photophysical properties compared to its individual components. This makes it particularly valuable in applications requiring high-performance materials.
Propiedades
Fórmula molecular |
C24H17NO |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
10-(4-phenylphenyl)phenoxazine |
InChI |
InChI=1S/C24H17NO/c1-2-8-18(9-3-1)19-14-16-20(17-15-19)25-21-10-4-6-12-23(21)26-24-13-7-5-11-22(24)25/h1-17H |
Clave InChI |
JEJYBROAAOPNBK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4OC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-(7-Oxabicyclo[4.1.0]heptan-3-ylmethoxy)-6-oxohexyl] 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14122670.png)
![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14122677.png)
![N-[(thiophen-2-yl)methyl]pyrazin-2-amine](/img/structure/B14122685.png)
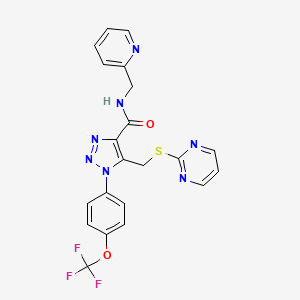
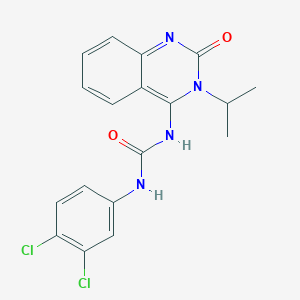

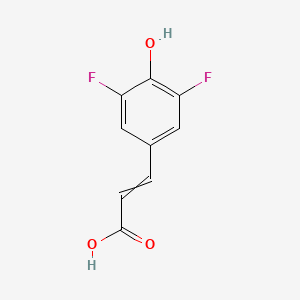
![1-[(4-Chlorophenyl)sulfanyl]naphthalene](/img/structure/B14122717.png)

![4-methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14122734.png)
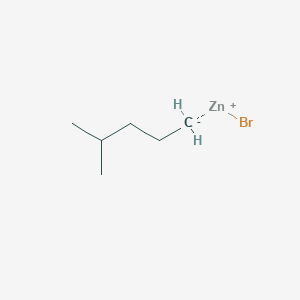

![cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B14122748.png)
